molecular formula C13H7Cl3N2O4 B13738376 Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate CAS No. 14572-56-6

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate

Cat. No.: B13738376
CAS No.: 14572-56-6
M. Wt: 361.6 g/mol
InChI Key: JHRWACNGISVENE-UHFFFAOYSA-N
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Description

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is a chemical compound with the molecular formula C13H7Cl3NO4 It is known for its complex structure, which includes a phenol group substituted with nitro and chloro groups, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate typically involves the nitration and chlorination of phenol, followed by the introduction of the phenylcarbamate group. The process can be summarized as follows:

    Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Chlorination: The nitrated phenol is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chloro groups at the 3, 4, and 6 positions.

    Carbamate Formation: The chlorinated nitrophenol is reacted with phenyl isocyanate to form the phenylcarbamate group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The phenylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-amino-3,4,6-trichlorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Hydrolysis: Phenol, 2-nitro-3,4,6-trichloro- and phenylcarbamic acid.

Scientific Research Applications

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate involves its interaction with biological molecules. The nitro and chloro groups can participate in redox reactions and form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenylcarbamate group may also interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4,6-trichloro-: Similar structure but lacks the nitro and phenylcarbamate groups.

    Phenol, 2-nitro-4,6-dichloro-: Similar structure but with fewer chloro groups.

    Phenol, 2-nitro-3,4,6-trichloro-: Lacks the phenylcarbamate group.

Uniqueness

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is unique due to the presence of both nitro and phenylcarbamate groups, which confer distinct chemical and biological properties

Properties

CAS No.

14572-56-6

Molecular Formula

C13H7Cl3N2O4

Molecular Weight

361.6 g/mol

IUPAC Name

(3,4,6-trichloro-2-nitrophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H7Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h1-6H,(H,17,19)

InChI Key

JHRWACNGISVENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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